6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-1-2-4(8)11-6(9)12-5(2)10-3/h1H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWRTHITCIOTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC(=N2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235551 | |
| Record name | 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131992-30-7 | |
| Record name | 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131992-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
Chlorination: Phosphorus oxychloride is used to introduce chlorine atoms at the 2 and 4 positions of the pyrrolo[2,3-d]pyrimidine ring.
Bromination: Bromine is then introduced at the 6 position using a suitable brominating agent.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Electrophilic Substitution: The bromine atom can participate in electrophilic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles such as amines or thiols for substitution reactions. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of kinase inhibitors, which are important in the study of cell signaling pathways.
Medicine: The compound is investigated for its potential therapeutic properties, particularly in the treatment of cancer.
Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways that are crucial for cell proliferation and survival . This makes it a valuable tool in cancer research and drug development.
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Pyrrolo[2,3-d]Pyrimidines
Key Observations :
- Halogen Reactivity : Bromine at position 6 (in the target compound) enhances electrophilic substitution compared to chlorine, facilitating nucleophilic displacement reactions in drug synthesis .
- N7 Substitution : Alkyl or aryl groups at N7 (e.g., cyclopropylmethyl in ) improve metabolic stability and target binding affinity.
Comparison :
- The target compound requires selective bromination at C6, which is more challenging than chlorination due to steric and electronic factors .
- N7 alkylation (e.g., cyclopropylmethyl in ) is straightforward under basic conditions, highlighting the versatility of the parent 2,4-dichloro scaffold.
Physicochemical Properties
- Solubility : Bromine increases lipophilicity compared to chlorine, reducing aqueous solubility but enhancing membrane permeability .
- Stability : N7-substituted derivatives (e.g., 7-methyl or 7-cyclopropylmethyl) exhibit improved stability against metabolic degradation compared to unsubstituted 7H analogues .
Key Findings :
- The bromine atom in the target compound enhances binding to hydrophobic kinase pockets, improving inhibitory potency compared to chloro-only analogues .
- Substitutions at N4 (e.g., 3-bromophenyl in ) are critical for antiangiogenic activity, demonstrating the importance of aryl groups in target engagement.
Biological Activity
6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Chemical Name : this compound
- CAS Number : 1131992-30-7
- Molecular Formula : C6H2BrCl2N3
- Molecular Weight : 232.45 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anticancer, antibacterial, and antiviral properties. Below is a summary of its major biological effects:
Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 value of approximately 0.126 µM. This suggests a potent selective action against cancer cells compared to normal cells .
- In Vivo Studies : In animal models, treatment with this compound resulted in a notable reduction in lung metastasis of TNBC compared to established treatments like TAE226. The pharmacodynamic effects observed included a significant decrease in tumor burden and improved survival rates in treated mice .
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties:
- In Vitro Efficacy : It has shown activity against various bacterial strains with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. Specific derivatives have been reported to have MIC values as low as 3.125 µg/mL against Staphylococcus aureus .
Antiviral Activity
Recent studies highlight the compound's antiviral potential:
- Influenza Virus : The compound exhibited significant antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus in vitro. This was characterized by a substantial reduction in viral load in infected models, indicating its potential as a therapeutic agent against viral infections .
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 (TNBC) | 0.126 µM | |
| Antibacterial | Staphylococcus aureus | 3.125 µg/mL | |
| Antiviral | Influenza A virus | Not specified |
Detailed Research Findings
- Anticancer Mechanisms : The compound's ability to induce apoptosis in cancer cells was linked to the activation of caspase pathways and inhibition of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .
- Safety Profile : In toxicity studies on Kunming mice, the compound did not exhibit acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that the compound has reasonable oral bioavailability (31.8%) and clearance rates that support its potential for therapeutic use .
Q & A
Q. Basic Characterization :
Q. Advanced Structural Confirmation :
- HRMS : Validates molecular formula (e.g., C21H20N5BrO, observed m/z 437.0837 vs. calculated 437.0851) .
- X-ray Crystallography : Resolves ambiguities in substitution patterns for complex derivatives .
How do the bromine and chlorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Basic Reactivity :
The 2- and 4-chlorine atoms are electronically activated for displacement by amines (e.g., anilines, benzylamines) under mild basic conditions (K2CO3, DMF, 80°C) .
Advanced Electronic Effects :
Bromine at position 6 deactivates the adjacent carbon, reducing susceptibility to SNAr. Computational modeling (DFT) can predict sites for selective functionalization. For example, bulky substituents at position 6 sterically hinder reactions at C2 and C4 .
What strategies mitigate side reactions during the synthesis of N4-aryl derivatives from this compound?
Q. Advanced Methodological Insight :
- Protection-Deprotection : TsCl protects the 7H-pyrrolo NH prior to SNAr, preventing unwanted alkylation .
- Catalysis : Palladium-mediated Buchwald-Hartwig coupling enables C-C bond formation at position 6 without displacing halogens .
- Solvent Optimization : Using anhydrous DMSO minimizes hydrolysis of POCl3 during chlorination .
How does this compound serve as a scaffold for kinase inhibitors, and what structural modifications enhance target affinity?
Basic Biological Application :
The pyrrolo[2,3-d]pyrimidine core mimics ATP’s purine motif, making it a potent kinase inhibitor scaffold. Substitutions at C2 and C4 (e.g., m-bromoanilino groups) improve binding to tyrosine kinases like FAK .
Q. Advanced SAR Insights :
- C6 Substituents : Bulky aryl groups (e.g., 2,4-dichlorophenylmethyl) enhance hydrophobic interactions in kinase pockets .
- C2 Amino Groups : Hydrogen bonding with kinase hinge regions (e.g., VEGFR2) increases inhibitory potency (IC50 < 100 nM) .
How can computational tools predict the bioactivity of this compound derivatives?
Q. Advanced Methodology :
- Docking Studies : AutoDock Vina models interactions with kinase ATP-binding pockets (e.g., FAK, PDB ID: 2JKK) .
- QSAR Models : Correlate electronic parameters (Hammett σ) of C4 substituents with IC50 values against cancer cell lines .
What experimental discrepancies exist in reported synthetic yields, and how can they be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
